molecular formula C18H13BrO3S B4732081 4-biphenylyl 4-bromobenzenesulfonate

4-biphenylyl 4-bromobenzenesulfonate

Cat. No.: B4732081
M. Wt: 389.3 g/mol
InChI Key: KCISBEBLENDEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl 4-bromobenzenesulfonate, also known as BBBS, is a chemical compound that is widely used in scientific research applications. BBBS is a sulfonate ester that is commonly used as a crosslinking agent for proteins and peptides. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying biological systems.

Mechanism of Action

The mechanism of action of 4-biphenylyl 4-bromobenzenesulfonate is not well understood, but it is thought to involve the formation of covalent bonds between the sulfonate ester and amino acid residues in proteins and peptides. This crosslinking can stabilize protein complexes and modify the activity of enzymes.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the ability to stabilize protein complexes and modify enzyme activity. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-biphenylyl 4-bromobenzenesulfonate is its ability to crosslink proteins and peptides, making it a valuable tool for studying protein-protein interactions and enzyme kinetics. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in water and organic solvents.

Future Directions

There are several future directions for research involving 4-biphenylyl 4-bromobenzenesulfonate. One area of interest is the development of new crosslinking agents that are less toxic and easier to work with than this compound. Another area of research is the use of this compound in drug development, particularly for anti-inflammatory and anti-tumor agents. Finally, the use of this compound in the study of protein folding and stability is an area of ongoing research.

Scientific Research Applications

4-biphenylyl 4-bromobenzenesulfonate is commonly used in scientific research as a crosslinking agent for proteins and peptides. It is particularly useful in studies of protein-protein interactions, where it can be used to stabilize protein complexes and identify interaction sites. This compound can also be used to study protein folding and stability, as well as enzyme kinetics.

Properties

IUPAC Name

(4-phenylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3S/c19-16-8-12-18(13-9-16)23(20,21)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISBEBLENDEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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